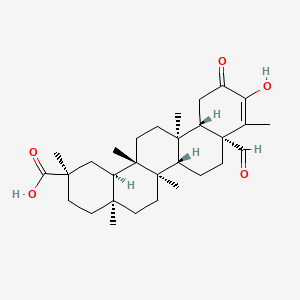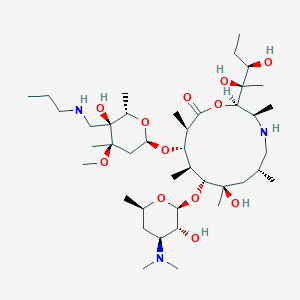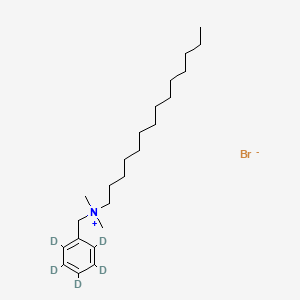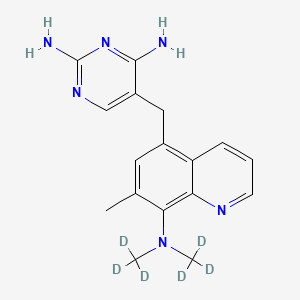
VU 590 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VU 590 dihydrochloride is a highly pure, synthetic, and biologically active compound . It is an inhibitor of the renal outer medullary potassium channel (Kir1.1, ROMK) and Kir7.1 . It has a molecular weight of 561.46 g/mol .
Molecular Structure Analysis
The molecular formula of VU 590 dihydrochloride is C24H34Cl2N4O7 . The InChI string representation isInChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H . The canonical SMILES string is C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)N+[O-])CC3=CC=C(C=C3)N+[O-].Cl.Cl . Physical And Chemical Properties Analysis
VU 590 dihydrochloride is a solid form compound . It has a solubility of more than 10 mg/mL in deionized water . The storage temperature is 2-8°C .科学的研究の応用
Inhibition of ROMK Channels
VU 590 dihydrochloride is known to inhibit the renal outer medullary potassium channel (ROMK) with an IC50 of 294 nM . ROMK channels play a crucial role in maintaining potassium balance and are involved in renal potassium secretion. Therefore, VU 590 dihydrochloride can be used in research related to kidney function and disorders.
Inhibition of Kir7.1 Channels
VU 590 dihydrochloride also inhibits the inward rectifying potassium channel Kir7.1 at low micromolar affinity . Kir7.1 channels are expressed in various tissues including the retina and kidney, and are associated with disorders such as snowflake vitreoretinal degeneration and EAST/SeSAME syndrome. Thus, VU 590 dihydrochloride can be used in research related to these conditions.
Selectivity Towards Kir Channels
Interestingly, VU 590 dihydrochloride does not inhibit Kir2.1 or Kir4.1 channels . This selectivity makes it a valuable tool in research to understand the distinct roles of different Kir channels in physiological processes.
Study of Ion Permeation Pathways
VU 590 dihydrochloride appears to act by blocking the ion permeation pathway of the channel . This makes it useful in studies aimed at understanding the mechanisms of ion transport across cell membranes.
Biochemical and Physiological Studies
The compound’s properties, such as its molecular weight, solubility, and storage conditions , make it suitable for various biochemical and physiological studies.
作用機序
Target of Action
VU 590 dihydrochloride is a synthetic blocker that primarily targets the renal outer medullary potassium channel (ROMK, Kir1.1) and the inward rectifying potassium channel Kir7.1 . These channels play a crucial role in maintaining the potassium balance in the body.
Mode of Action
VU 590 dihydrochloride interacts with its targets by blocking the ion permeation pathway of the channel . It inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity .
Pharmacokinetics
It is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.
Safety and Hazards
VU 590 dihydrochloride is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYYSUBAHIUBNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849485 |
Source


|
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VU 590 dihydrochloride | |
CAS RN |
313505-85-0 |
Source


|
| Record name | 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B591066.png)


